molecular formula C7H13N3O B2857653 trans-1-Azido-2-methoxycyclohexane CAS No. 1820570-30-6; 558441-23-9

trans-1-Azido-2-methoxycyclohexane

Cat. No.: B2857653
CAS No.: 1820570-30-6; 558441-23-9
M. Wt: 155.201
InChI Key: DKYOGNQCSUTQSS-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-Azido-2-methoxycyclohexane is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.201. The purity is usually 95%.
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Properties

CAS No.

1820570-30-6; 558441-23-9

Molecular Formula

C7H13N3O

Molecular Weight

155.201

IUPAC Name

(1R,2R)-1-azido-2-methoxycyclohexane

InChI

InChI=1S/C7H13N3O/c1-11-7-5-3-2-4-6(7)9-10-8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

DKYOGNQCSUTQSS-RNFRBKRXSA-N

SMILES

COC1CCCCC1N=[N+]=[N-]

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

The azide (171.8 g, 1.22 mol) and tetrabutylammonium hydrogensulfate (4.2 g, 12.4 mmol) are sequentially added to a solution of methylene chloride (700 ml) and a 50% w/w aqueous solution of sodium hydroxide (129 g in 129 ml of water). The resulting mixture is vigorously stirred for 30 minutes before being cooled to 0° C. Dimethyl sulfate (186 g, 140 ml, 1.48 mol) is added in a dropwise manner to the vigorously stirred solution over a period of one hour, during which time a solid mass forms. This is broken up by addition of a further portion of methylene chloride (150 ml). The reaction mixture is then allowed to warm to room temperature and stirred for 20 hours. TLC analysis indicates a small amount of alcohol still remaining, and thus the reaction is allowed to proceed for an additional 12 hours at 50° C. After cooling to room temperature, the reaction is quenched by addition of concentrated ammonium hydroxide solution (100 ml) and allowed to stir for 45 minutes. The mixture is poured into water (500 ml) and extracted with methylene chloride (2×500 ml). The organic extracts are washed with water (3×500 ml) until the washings are neutral. The extracts are dried over sodium sulfate and the volatiles removed in vacuo. The crude product is passed through a plug of silica eluting with hexanes:ethyl acetate (9:1) to yield 1-azido-2-methoxycyclohexane (110 g, 58%) as a colorless oil.
Name
Quantity
171.8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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